Fraxetin

Descripción

Molecular Characterization and Systematic Nomenclature

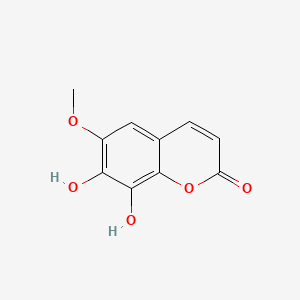

Fraxetin, systematically named 7,8-dihydroxy-6-methoxy-2H-chromen-2-one , is a hydroxycoumarin derivative with the molecular formula C₁₀H₈O₅ and a molecular weight of 208.17 g/mol . Its IUPAC nomenclature reflects the substitution pattern on the coumarin backbone: a methoxy group at position 6 and hydroxyl groups at positions 7 and 8. The compound is recognized by multiple identifiers, including:

Synonymous designations include fraxetol, fratexin, and 6-methoxy-7,8-dihydroxycoumarin, which are frequently used in pharmacological and phytochemical literature.

Crystallographic Analysis and Solid-State Properties

While single-crystal X-ray diffraction data for this compound remains limited in publicly available literature, its solid-state properties have been characterized through complementary techniques. This compound typically forms yellow crystalline solids with a reported melting point of 228–231°C . Density estimates derived from empirical models suggest a value of 1.3844 g/cm³ , and its refractive index is approximated as 1.4717 . The compound exhibits limited solubility in aqueous media but dissolves readily in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Spectroscopic Profiling Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy has been pivotal in elucidating this compound’s structure. Key signals in the ¹H NMR spectrum (400 MHz, DMSO-d₆) include:

- δ 9.72 ppm : Broad singlet for hydroxyl protons

- δ 7.94 ppm : Doublet (J = 9.47 Hz) for H-4

- δ 7.10 ppm : Singlet for H-5

- δ 6.28 ppm : Doublet (J = 9.47 Hz) for H-3

- δ 3.81 ppm : Singlet for the methoxy group

The ¹³C NMR spectrum (101 MHz, DMSO-d₆) reveals assignments consistent with the coumarin scaffold:

Table 3: Representative ¹³C NMR Assignments

| Carbon Position | δ (ppm) | Assignment | Source |

|---|---|---|---|

| C-2 | 160.7 | Carbonyl | |

| C-6 | 146.5 | Oxygenated aromatic | |

| C-7 | 144.8 | Oxygenated aromatic | |

| C-8 | 143.4 | Oxygenated aromatic | |

| OCH₃ | 56.6 | Methoxy |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of this compound reveals a deprotonated molecular ion [M–H]⁻ at m/z 207.04 , consistent with its molecular formula. Major fragmentation pathways include:

UV-Vis Absorption Characteristics

This compound exhibits distinct UV-Vis absorption maxima at 211 nm and 341 nm , attributed to π→π* transitions within the conjugated coumarin system and n→π* transitions of the phenolic and carbonyl groups. These spectral features are critical for its identification in phytochemical extracts.

Table 4: UV-Vis Spectral Data

| Solvent | λₘₐₓ (nm) | Extinction Coefficient (ε) | Source |

|---|---|---|---|

| Methanol | 211, 341 | Not reported |

Propiedades

IUPAC Name |

7,8-dihydroxy-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-14-6-4-5-2-3-7(11)15-10(5)9(13)8(6)12/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVWRBANWNTOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205992 | |

| Record name | Fraxetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-84-5 | |

| Record name | Fraxetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fraxetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fraxetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dihydroxy-6-methoxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAXETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD3GD44O3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

La fraxetina se puede sintetizar a través de múltiples rutas. Un método implica la biosíntesis de fraxetina a partir de escopoletina utilizando la enzima escopoletina 8-hidroxilasa . Otro enfoque incluye la síntesis a partir de esculetina por O-metilación o a partir de ácido ferúlico por feruloyl CoA 6'-hidroxilasa y 4-cumárico CoA ligasa . Los métodos de producción industrial a menudo implican el uso de cepas de Escherichia coli modificadas genéticamente para facilitar la síntesis de fraxetina a partir de estos sustratos .

Análisis De Reacciones Químicas

La fraxetina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La fraxetina se puede oxidar para formar diferentes productos dependiendo de las condiciones y los reactivos utilizados.

Reducción: La fraxetina se puede reducir en condiciones específicas para producir diferentes derivados.

Sustitución: La fraxetina puede sufrir reacciones de sustitución, particularmente involucrando sus grupos hidroxilo y metoxi.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Fraxetin is a natural bioactive compound found in various plants, particularly in Cortex Fraxini . It has garnered attention for its diverse biological activities and pharmacological effects, making it a promising candidate for various applications across the pharmaceutical, nutraceutical, and cosmetic industries .

Scientific Research Applications

Antimicrobial Applications: this compound has demonstrated antimicrobial activity against various bacterial strains . Studies have shown that this compound can inhibit the growth of Staphylococcus aureus by disrupting the cell membrane integrity and reducing soluble protein synthesis . The electrical conductivity of S. aureus increased with this compound incubation, indicating its effect on the cell membrane . Additionally, this compound significantly reduced DNA and RNA synthesis in S. aureus cells, suggesting an adverse effect on nucleic acid synthesis .

Anticancer Applications: Extensive research highlights this compound's anticancer properties . It has shown efficacy against various cancer cell lines, including colon adenocarcinoma, breast cancer, and melanoma cells . this compound induces apoptosis (cell death) in neoplastic cells and inhibits tumor metastasis . In melanoma cells, this compound dose-dependently reduced cell proliferation by reducing DNA synthesis . It has also been shown to enhance the anti-tumor efficacy of gemcitabine, a chemotherapy drug, in pancreatic cancer cells by antagonizing STAT3 activation . Furthermore, this compound inhibits the proliferation, invasion, and migration of glioma cells by inhibiting JAK2/STAT3 signaling and inducing apoptosis .

Antioxidant Applications: this compound exhibits antioxidant properties, contributing to its potential anti-inflammatory activity . Its antioxidant effects have been investigated in relation to intestinal anti-inflammatory activity .

Anti-inflammatory Applications: this compound possesses anti-inflammatory properties, making it valuable in treating inflammatory conditions . It has shown a suppressive effect on microglia-mediated neuroinflammation, potentially through the PI3K/Akt/NF-κB pathway .

Neurological Protective Actions: this compound demonstrates neurological protective actions, suggesting its potential in treating neurological disorders . Studies indicate that this compound can alleviate microglia-mediated neuroinflammation, which is associated with various neurological diseases . It can also attenuate behavioral deficits and restore altered regional neurotransmitter levels induced by chronic unpredictable stress (CUS) .

Case Studies

Enhancing Gemcitabine Efficacy in Pancreatic Cancer: A study investigated this compound's effect on the sensitivity of pancreatic cancer cells (PCCs) to gemcitabine . The results indicated that this compound enhanced the anti-tumor efficacy of gemcitabine by antagonizing STAT3 activation, suppressing oncogenesis and the development of pancreatic ductal adenocarcinoma (PDA) .

Glioma Treatment: Research has demonstrated that this compound inhibits the proliferation, invasion, and migration of glioma cells by inhibiting JAK2/STAT3 signaling and inducing apoptosis . This suggests this compound as a potential drug candidate for glioma treatment .

Melanoma Therapy: Studies suggest that combining this compound with cisplatin and mitoxantrone shows promise in melanoma therapy . this compound administered alone reduced the proliferation of melanoma cells and inhibited DNA synthesis .

Neuroinflammation Alleviation: this compound has shown a suppressive effect on microglia-mediated neuroinflammation . In an in vivo experiment, this compound was administered to mice after middle cerebral artery occlusion (MCAO), which demonstrated its potential in alleviating neuroinflammation .

Depression-like Behavior: this compound was tested as a treatment for CUS-induced behavioral deficits . Acute administration of this compound decreased depression-like behavior and behavioral anxiety. Memory deficits induced during the CUS paradigm were also markedly improved .

Production

Mecanismo De Acción

La fraxetina ejerce sus efectos a través de varios mecanismos. Se ha demostrado que aumenta la permeabilidad de las membranas celulares bacterianas, inhibe la síntesis de proteínas e interrumpe el contenido de ácidos nucleicos y la actividad de la topoisomerasa . En las células cancerosas, la fraxetina induce la apoptosis al interrumpir la función mitocondrial y la homeostasis del calcio . También activa el estrés del retículo endoplásmico e induce vías de apoptosis intrínsecas .

Comparación Con Compuestos Similares

Sideretin

- Structure : A catecholic coumarin (5,7,8-trihydroxy-6-methoxy-2H-chromen-2-one), derived from fraxetin via CYP82C4-mediated hydroxylation .

- Iron Mobilization : Sideretin is superior to this compound in Fe(III) reduction under acidic pH but less effective in alkaline conditions. Unlike this compound, it forms unstable Fe(III) complexes, making its iron uptake role pH-dependent .

- Stability : Highly reactive but less stable than this compound, particularly under light exposure .

Esculetin (6,7-dihydroxycoumarin)

- This compound’s methoxy group enhances stability and specificity in targeting mitochondrial pathways .

- Anticancer Effects : Both inhibit cancer cell proliferation, but this compound uniquely downregulates PLK4 and CPT1A, affecting fatty acid oxidation and cell cycle arrest in prostate cancer .

Flavonoids and Polyphenols

Myricetin

- Neuroprotection: Both this compound and myricetin mitigate rotenone-induced apoptosis in SH-SY5Y cells by reducing ROS. However, this compound uniquely upregulates HSP70 and restores glutathione redox ratios .

- Mechanistic Difference : Myricetin primarily acts as a direct ROS scavenger, while this compound modulates antioxidant enzyme expression .

Apigenin

- Adipogenesis Inhibition : Apigenin and this compound downregulate PPARγ and C/EBPα. This compound exerts stronger effects during early adipogenesis (days 0–2) by suppressing Klf5 and Srebf1 .

| Compound | Key Targets | Adipogenesis Stage | ROS Modulation |

|---|---|---|---|

| This compound | PPARγ, C/EBPα, Klf5 | Early (days 0–2) | Enhances SOD, GPX, catalase |

| Apigenin | PPARγ, C/EBPα | Mid-late stage | Direct ROS scavenging |

Antimicrobial Compounds

Curcumin and Quercetin

- MIC Values : this compound’s MIC against Streptococcus agalactiae (>256 µg/mL) is higher than curcumin (64 µg/mL) and quercetin (128 µg/mL) .

- Mechanism : Unlike direct antimicrobials, this compound inhibits Sortase A (SrtA), a virulence factor, at sub-MIC concentrations (32 µg/mL) .

| Compound | MIC (µg/mL) | Target | Key Advantage |

|---|---|---|---|

| This compound | >256 | SrtA enzyme inhibition | Anti-virulence, immunomodulation |

| Curcumin | 64 | Cell membrane disruption | Broad-spectrum activity |

Anticancer Agents

Aesculin and Aesculetin

- Pathway Modulation : While aesculin and this compound both induce apoptosis, this compound uniquely suppresses PLK4 and CPT1A, disrupting fatty acid oxidation in prostate cancer .

- Efficacy: this compound reduces tumor volume by 60% in pancreatic cancer xenografts at 25 mg/kg, comparable to aesculin but with lower toxicity .

Key Research Findings and Contradictions

Antioxidant Activity : this compound’s scavenging mechanism shifts from H-atom transfer (HT) to single-electron transfer (SET) depending on pH, unlike myricetin, which relies solely on HT .

Iron Nutrition : Sideretin, a this compound derivative, is maladaptive for iron uptake in alkaline soils, where this compound outperforms it .

Adipogenesis : this compound’s early-stage inhibition contrasts with apigenin’s mid-stage effects, highlighting its unique temporal role .

Actividad Biológica

Fraxetin, a natural compound derived from the traditional medicinal plant Fraxinus rhynchophylla, has garnered attention for its diverse biological activities. This article explores the various pharmacological effects of this compound, including its antibacterial, anticancer, anti-inflammatory, and neuroprotective properties. Additionally, we will delve into case studies and research findings that illustrate these effects.

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus. Research indicates that this compound inhibits the activity of DNA topoisomerases I and II, which are crucial for bacterial DNA replication and transcription. In a study, treatment with this compound resulted in a 55.74% reduction in soluble protein synthesis in S. aureus, suggesting that it disrupts nucleic acid synthesis and bacterial growth mechanisms .

| Concentration (mg/ml) | Topoisomerase I Activity (% Inhibition) | Topoisomerase II Activity (% Inhibition) |

|---|---|---|

| 0.05 | Significant inhibition | Significant inhibition |

| Higher concentrations | Increased inhibition | Increased inhibition |

Anticancer Properties

This compound has shown promising results in cancer research, demonstrating antiproliferative effects across various cancer cell lines. A study highlighted its ability to reduce cell proliferation in melanoma cells (FM55P, A375) with significant leakage of lactate dehydrogenase (LDH) observed at concentrations ranging from 20 to 200 µM . Importantly, this compound did not exhibit cytotoxicity towards normal human keratinocyte cells .

- Inhibition of STAT3 Activation : this compound interacts with the STAT3 signaling pathway, inhibiting its phosphorylation and thereby reducing tumor cell proliferation and migration .

- Induction of Apoptosis : The compound promotes mitochondrial apoptosis in endometrial cancer cells by affecting energy metabolism and increasing AMPK phosphorylation .

Neuroprotective Effects

This compound’s neuroprotective properties have been documented in studies examining its effects on stress-induced behavioral changes. In an animal model of chronic unpredictable stress (CUS), this compound administration significantly improved behavioral deficits and restored neurotransmitter levels in the brain. Notably, it decreased serum corticosterone levels and improved memory performance in Y-maze tests .

| Dose (mg/kg) | Behavioral Improvement |

|---|---|

| 20 | Moderate |

| 40 | Significant |

| 60 | High |

Anti-inflammatory Activity

This compound has also been recognized for its anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines such as IL-10 and TGF-β during macrophage differentiation, indicating its potential in modulating immune responses . This activity is particularly relevant in cancer therapy, where inflammation plays a critical role in tumor progression.

Pharmacokinetics and Bioavailability

Despite its promising biological activities, this compound's pharmacokinetic profile indicates challenges related to bioavailability. Studies suggest that while this compound is distributed effectively in plasma and various organs, its water solubility remains limited, necessitating further research to enhance its bioavailability for therapeutic applications .

Case Studies

- Melanoma Treatment : A clinical study demonstrated that this compound significantly inhibited the proliferation of melanoma cells while sparing normal cells, suggesting a targeted approach for cancer therapy without adverse effects on healthy tissue .

- Cognitive Enhancement : In a model simulating anxiety and depression, this compound administration improved cognitive functions and reduced anxiety-like behaviors, highlighting its potential as a treatment for mood disorders .

Q & A

Q. What are the primary mechanisms underlying Fraxetin’s antioxidant activity?

this compound neutralizes free radicals via hydrogen transfer (HT) and single electron transfer (SET) mechanisms, depending on pH. In aqueous media, neutral this compound reacts through HT (rate constant: ), while deprotonated this compound favors SET () . In vivo, it enhances glutathione (GSH) levels and reduces lipid peroxidation in Drosophila melanogaster under oxidative stress, improving survival and antigravity capacity .

Q. How does this compound induce apoptosis in cancer cells?

this compound triggers mitochondrial-dependent apoptosis by upregulating pro-apoptotic Bax, cleaved caspases-3/8, and downregulating anti-apoptotic Bcl-2. Flow cytometry with Annexin V-FITC/PI staining confirms dose-dependent increases in early and late apoptotic cells in pancreatic ductal adenocarcinoma (PDA) models .

Q. What in vivo models are used to study this compound’s anti-inflammatory and anti-fibrotic effects?

Rat models of fluoride-induced chronic pancreatitis demonstrate this compound’s dose-dependent reduction of oxidative stress (via antioxidant enzymes), inflammation (via TNF-α/IL-6 suppression), and fibrosis (via collagen deposition assays) . Zebrafish models also validate its efficacy in reversing zearalenone (ZEA)-induced toxicity by repairing apoptosis and cell cycle pathways .

Advanced Research Questions

Q. How does this compound modulate the STAT3 pathway to inhibit tumor progression?

this compound suppresses STAT3 activation, reducing downstream targets like HIF-1α (angiogenesis), VEGFA (vascularization), and Slug (EMT regulation). STAT3 reactivation via colivelin reverses this compound’s effects, restoring N-cadherin/Vimentin expression and EMT progression in PDA. Western blot and immunocytochemical staining are critical for validating these interactions .

Q. What methodological approaches optimize this compound biosynthesis in engineered E. coli?

Biosynthesis pathways from scopoletin (84.8% conversion rate), esculetin (via O-methyltransferase), and ferulic acid (via F6’H/4CL enzymes) require multi-step enzymatic reactions. HPLC analysis and substrate concentration optimization (e.g., 100–200 µM scopoletin) are essential for maximizing yields. Co-expression of POMT7 and S8H enzymes improves esculetin-to-fraxetin conversion .

| Substrate | Enzymes Required | Yield (µM) | Conversion Rate (%) |

|---|---|---|---|

| Scopoletin | S8H | 84.8 | 84.8 |

| Esculetin | POMT7 + S8H | 41.4 | 72.7 |

| Ferulic acid | F6’H + 4CL + S8H | 33.3 | 33.3 |

Q. How do computational models elucidate this compound’s radical scavenging kinetics?

Density functional theory (DFT) studies reveal this compound’s regeneration capacity in aqueous media: after scavenging a radical, it regenerates via redox cycling, enabling two radical equivalents per cycle. Kinetic calculations show higher reactivity with radicals () compared to .

Data Analysis and Experimental Design Challenges

Q. How should researchers address inconsistencies in this compound detection across replicates?

Variability in this compound levels (e.g., in plant samples under Fe deficiency) may arise from alternative biosynthetic pathways or enzymatic demethylation. Analytical methods like UPLC-MS/MS improve sensitivity for simultaneous quantification of this compound, fraxin, and dimethylthis compound in plasma, reducing inter-replicate discrepancies .

Q. What strategies validate this compound’s synergy with chemotherapy/radiotherapy?

In colorectal cancer (CRC), this compound combined with cisplatin/radiation shows additive effects via cytotoxicity assays (MTT) and apoptosis markers (caspase-3). Synergy scores (e.g., Chou-Talalay method) and isobolograms are used to quantify interactions, while transcriptome analysis identifies suppressed EMT/metastasis pathways .

Contradictions and Emerging Hypotheses

Q. Why does this compound exhibit conflicting roles in iron homeostasis across studies?

While this compound’s catechol structure suggests Fe chelation (enhancing iron availability in plants), its role in mammalian systems remains unclear. Contrasting findings in zebrafish (anti-ZEA toxicity) and Arabidopsis (Fe-deficiency responses) necessitate context-specific assays, such as Fe-uptake genes (IRT1/FRO2) or senescence markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.